Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate
CAS No.:
Cat. No.: VC14967248
Molecular Formula: C46H60O7
Molecular Weight: 725.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H60O7 |
|---|---|
| Molecular Weight | 725.0 g/mol |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
| Standard InChI | InChI=1S/C46H60O7/c1-28(2)10-8-11-29(3)38-18-19-39-36-16-14-31-24-35(20-22-45(31,5)40(36)21-23-46(38,39)6)52-42(47)27-50-33-15-17-37-41(26-33)51-30(4)44(43(37)48)53-34-13-9-12-32(25-34)49-7/h9,12-15,17,25-26,28-29,35-36,38-40H,8,10-11,16,18-24,27H2,1-7H3/t29-,35+,36+,38-,39+,40+,45+,46-/m1/s1 |
| Standard InChI Key | PLEZLKQWLGUNAB-DRZJVHRISA-N |
| Isomeric SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C)OC7=CC=CC(=C7)OC |
| Canonical SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C)OC7=CC=CC(=C7)OC |
Introduction
Cholest-5-EN-3-YL ((3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate is a complex organic compound that combines cholesterol with a chromene moiety. This compound is not directly referenced in the provided search results, but its components can be analyzed separately to understand its potential properties and applications.
Components:
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Cholest-5-en-3-yl: This part of the compound is derived from cholesterol, a naturally occurring steroid found in the cell membranes of all animal tissues. Cholesterol is essential for various biological functions, including the synthesis of hormones and vitamins.
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3-(3-methoxyphenoxy)-2-ME-4-oxo-4H-chromen-7-YL)oxy)acetate: This part involves a chromene ring system, which is known for its presence in various natural products and synthetic compounds with potential biological activities.
Potential Biological Activities
While specific data on this compound is not available, compounds with similar structures (e.g., cholesterol derivatives and chromene-based compounds) have shown potential in various biological activities:
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Cholesterol Derivatives: These are often studied for their roles in lipid metabolism and as potential therapeutic agents for diseases related to cholesterol imbalance.
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Chromene Derivatives: Known for their antioxidant, anti-inflammatory, and anticancer properties, depending on their specific structures and substitutions.
Synthesis and Characterization
The synthesis of such a compound would likely involve a multi-step process, starting with cholesterol and incorporating the chromene moiety through appropriate chemical reactions. Characterization would involve spectroscopic methods like NMR and IR to confirm the structure.
Future Research Directions
Future studies could focus on the synthesis and characterization of this compound, followed by in vitro and in vivo evaluations to assess its biological activities. This could include examining its effects on lipid metabolism, antioxidant capacity, and potential anticancer properties.
Given the lack of specific information on this compound in the search results, further literature review and experimental research are necessary to provide detailed data tables and research findings.
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